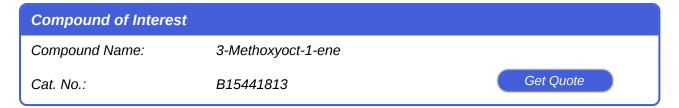


# An In-depth Technical Guide to 3-Methoxyoct-1ene

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This technical guide provides a comprehensive overview of the chemical and physical properties of **3-Methoxyoct-1-ene**, a valuable unsaturated ether in organic synthesis. This document details the compound's molecular weight, chemical formula, and structure. It further outlines detailed experimental protocols for its synthesis and characterization using modern analytical techniques, including Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. All quantitative data is presented in structured tables for clarity and ease of comparison. Additionally, this guide includes workflow diagrams generated using Graphviz to visually represent the synthetic and analytical processes.

## **Compound Identification and Properties**

**3-Methoxyoct-1-ene** is an organic molecule featuring an eight-carbon chain with a double bond at the first carbon (C1) and a methoxy group at the third carbon (C3).

Table 1: Chemical and Physical Properties of **3-Methoxyoct-1-ene** 



Property	Value
Molecular Formula	C <sub>9</sub> H <sub>18</sub> O
Molecular Weight	142.24 g/mol
Appearance	Colorless liquid (predicted)
Boiling Point	~160-170 °C (predicted)
Density	~0.8 g/mL (predicted)
Solubility	Soluble in organic solvents; insoluble in water (predicted)

# Experimental Protocols Synthesis of 3-Methoxyoct-1-ene via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for preparing ethers from an alcohol and an alkyl halide.[1][2][3][4][5][6] In this case, **3-Methoxyoct-1-ene** can be synthesized from oct-1-en-3-ol.

Reaction:

Oct-1-en-3-ol + CH<sub>3</sub>I → **3-Methoxyoct-1-ene** 

#### Materials:

- Oct-1-en-3-ol
- Sodium hydride (NaH)
- Methyl iodide (CH₃I)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH4Cl) solution



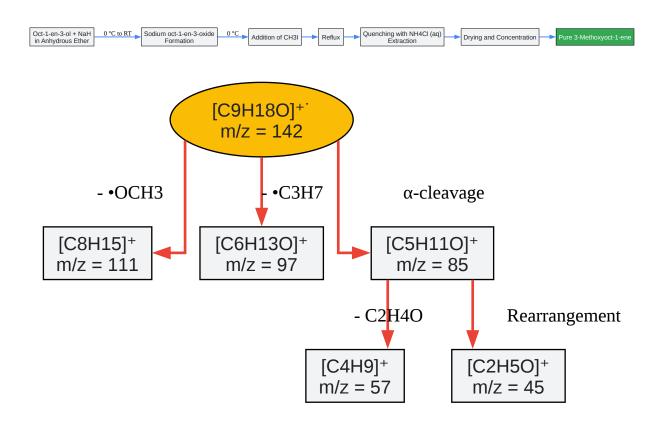
Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

#### Procedure:

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add a 60% dispersion of sodium hydride in mineral oil.
- Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then suspend it in anhydrous diethyl ether.
- Cool the suspension to 0 °C in an ice bath.
- Dissolve oct-1-en-3-ol in anhydrous diethyl ether and add it dropwise to the sodium hydride suspension via the dropping funnel.
- After the addition is complete, allow the mixture to warm to room temperature and stir for one hour, or until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.
- Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.
- After the addition of methyl iodide, allow the reaction to warm to room temperature and then reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of water.
- Add saturated aqueous ammonium chloride solution to the flask.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer twice with diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.



 Purify the crude product by fractional distillation or column chromatography on silica gel to obtain pure 3-Methoxyoct-1-ene.



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